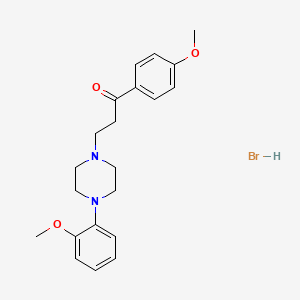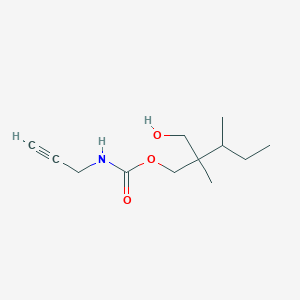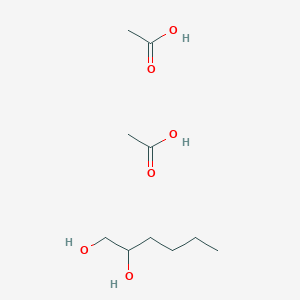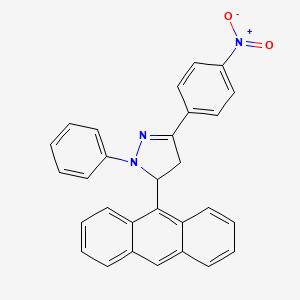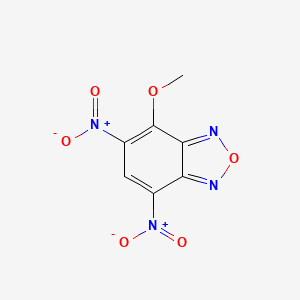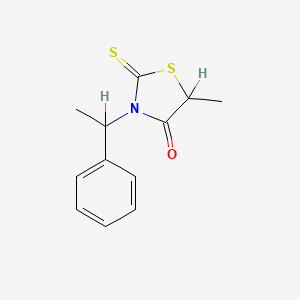
5-Methyl-3-(alpha-methylbenzyl)rhodanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-(alpha-methylbenzyl)rhodanine: is a heterocyclic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thiazolidine ring with a rhodanine core, which is substituted with a methyl group at the 5-position and an alpha-methylbenzyl group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(alpha-methylbenzyl)rhodanine typically involves the condensation of rhodanine with an appropriate aldehyde or ketone. One common method is the Knoevenagel condensation, where rhodanine reacts with alpha-methylbenzylidene in the presence of a base such as piperidine or triethylamine. The reaction is often carried out under microwave dielectric heating to enhance the yield and reduce reaction time .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-3-(alpha-methylbenzyl)rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The rhodanine ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted rhodanine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methyl-3-(alpha-methylbenzyl)rhodanine is used as a building block in organic synthesis. Its reactivity and functional groups make it a versatile intermediate for the synthesis of various heterocyclic compounds.
Biology and Medicine: Rhodanine derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. They are studied for their ability to inhibit enzymes and proteins involved in disease pathways .
Industry: In the industrial sector, rhodanine derivatives are used in the development of dyes, pigments, and other specialty chemicals. Their unique chemical properties make them suitable for various applications .
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-(alpha-methylbenzyl)rhodanine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, rhodanine derivatives are known to inhibit aldose reductase, an enzyme involved in diabetic complications. The inhibition occurs through the formation of a covalent bond between the rhodanine moiety and the enzyme’s active site .
Comparación Con Compuestos Similares
- Rhodanine-3-acetic acid
- Rhodanine-3-propionic acid
- Rhodanine-3-butyric acid
Comparison: 5-Methyl-3-(alpha-methylbenzyl)rhodanine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other rhodanine derivatives, it may exhibit enhanced potency or selectivity towards certain molecular targets. The presence of the alpha-methylbenzyl group can influence the compound’s lipophilicity and binding affinity, making it a valuable scaffold for drug design .
Propiedades
Número CAS |
23538-09-2 |
|---|---|
Fórmula molecular |
C12H13NOS2 |
Peso molecular |
251.4 g/mol |
Nombre IUPAC |
5-methyl-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13NOS2/c1-8(10-6-4-3-5-7-10)13-11(14)9(2)16-12(13)15/h3-9H,1-2H3 |
Clave InChI |
QJZUHKFLFBSWMU-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C(=S)S1)C(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


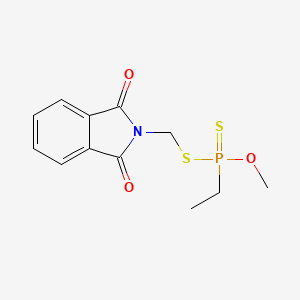
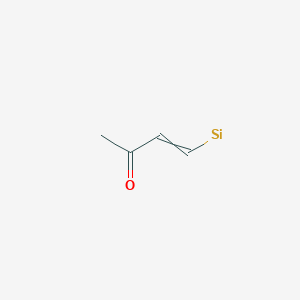
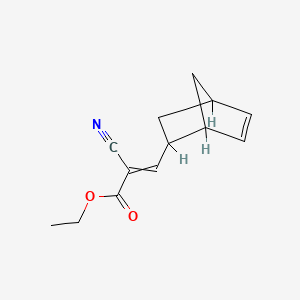
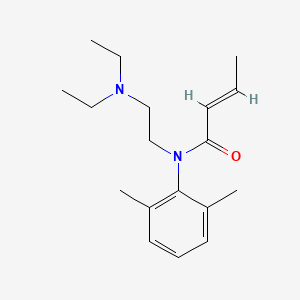

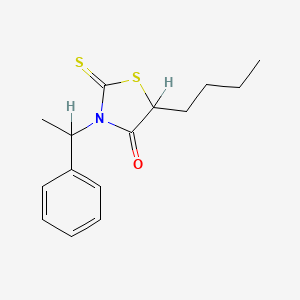
![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
